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Compound of Interest

Compound Name: PAT1inh-B01

Cat. No.: B12382788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PAT1inh-B01, a selective inhibitor of the Solute

Carrier Family 26 Member A6 (SLC26A6), with other known inhibitors. SLC26A6, also known

as Putative Anion Transporter 1 (PAT1), is a crucial anion exchanger involved in

chloride/bicarbonate and chloride/oxalate exchange, playing a significant role in intestinal fluid

absorption and acid-base homeostasis. Its inhibition is a promising therapeutic strategy for

small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and

distal intestinal obstruction syndrome.[1][2]

Quantitative Comparison of SLC26A6 Inhibitors
The following table summarizes the quantitative data for PAT1inh-B01 and other notable

SLC26A6 inhibitors. The data highlights the potency and selectivity of these compounds, which

are critical parameters for their utility as research tools and potential therapeutic agents.
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Inhibitor
Chemical
Class

IC50
(SLC26A6)

Selectivity
Profile

Key Findings

PAT1inh-B01
Pyrazolo-pyrido-

pyrimidinone

350 nM[1][2][3]

[4][5]

Highly selective;

no significant

inhibition of

SLC26A3 (DRA),

SLC26A4,

SLC26A9, or

TMEM16A at 25

µM.[2]

Identified through

high-throughput

screening,

effectively blocks

fluid absorption

in the small

intestine.[1][2][3]

PAT1inh-A0030
Isoxazolopyrimidi

ne

1.0 µM[6][7][8][9]

[10]

Selective; no

activity on

SLC26A3,

SLC26A4,

SLC26A9,

CFTR, or

TMEM16A.[6][7]

[10]

An optimized

analog with

improved

potency over the

initial hit

compound

(PAT1inh-

A0001).[6][8]

PAT1inh-A0001
Isoxazolopyrimidi

ne

5.2 µM[6][8][9]

[11]

Lead compound

identified from a

high-throughput

screen.

Served as the

basis for the

development of

more potent

analogs like

PAT1inh-A0030.

[8]

Niflumic Acid
Fenamate

(NSAID)
~200 µM[2]

Non-selective;

inhibits various

anion

transporters and

channels.

A commonly

used, but non-

selective, anion

transport

inhibitor.[2]

DRAinh-A270 (Data not specific

to SLC26A6)

(Data not specific

to SLC26A6)

Selective

inhibitor of

SLC26A3 (DRA).

Used in

comparative

studies with

PAT1inh-B01 to

differentiate the
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roles of

SLC26A6 and

SLC26A3 in

intestinal fluid

transport.[2][12]

Experimental Methodologies
The characterization of these inhibitors relies on robust experimental protocols. Below are

detailed methodologies for key experiments cited in the comparison.

High-Throughput Screening and IC50 Determination:
Halide-Sensitive YFP Quenching Assay
This assay is the primary method used to identify and characterize SLC26A6 inhibitors.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both SLC26A6 and a

halide-sensitive Yellow Fluorescent Protein (YFP). The assay measures the rate of iodide (I⁻)

influx into the cells, which is mediated by the SLC26A6 transporter in exchange for intracellular

chloride (Cl⁻). The entry of iodide quenches the YFP fluorescence. Inhibitors of SLC26A6 will

slow down the rate of iodide influx and thus reduce the rate of YFP fluorescence quenching.[2]

Protocol:

Cell Culture: FRT cells stably co-expressing SLC26A6 and YFP are seeded in 96-well black-

walled, clear-bottom plates and grown to confluence.

Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution.

The test compounds, including PAT1inh-B01 and its analogs, are then added to the wells at

various concentrations and incubated for a specified period (e.g., 10 minutes).

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline

YFP fluorescence is measured.

Anion Exchange and Quenching: An equal volume of a high-iodide solution (e.g., PBS with

NaCl replaced by NaI) is rapidly added to each well.
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Data Analysis: The rate of fluorescence decay is monitored over time. The initial rate of

quenching is proportional to the SLC26A6 activity. IC50 values are calculated by fitting the

concentration-response data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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